1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: One Order of Magnitude Difference in Lipophilicity
The 1,3,4-oxadiazole regioisomer (the core of CAS 915924-77-5) demonstrates approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomeric counterpart [1]. The comparator 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7) bears the 1,2,4-oxadiazole core, which the literature establishes as having consistently higher log D values across matched molecular pairs [1].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core: approximately 1 order of magnitude lower log D (e.g., Δlog D ≈ 1.0 unit lower than 1,2,4 counterpart) |
| Comparator Or Baseline | 1,2,4-oxadiazole core: approximately 1 order of magnitude higher log D |
| Quantified Difference | Approximately 10-fold difference in distribution coefficient (Δlog D ≈ 1.0) |
| Conditions | Matched molecular pair analysis across oxadiazole-containing compounds at pH 7.4 [1] |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding, lower hERG inhibition liability, and improved aqueous solubility — critical parameters for lead optimization and candidate selection.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
